3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand-Protein Interaction

Researchers face unreliable analog data when modifying fluorinated pyrimidinones. This compound offers a validated electron-deficient scaffold with unique substitution patterns. - **Physicochemical edge**: 8 HBAs, 0 HBDs, TPSA 78.5 Ų, XLogP 3-1.9 for permeability. - **Application-ready**: Nitro group reducible to amine for linker attachment (affinity/fluorescent probes). - **Supply**: ≥95% purity, single rotatable bond, stable for SAR expansion in TB or kinase assays.

Molecular Formula C11H5F4N3O3
Molecular Weight 303.17 g/mol
CAS No. 1823188-35-7
Cat. No. B1411202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
CAS1823188-35-7
Molecular FormulaC11H5F4N3O3
Molecular Weight303.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C11H5F4N3O3/c12-7-3-6(18(20)21)1-2-8(7)17-5-16-9(4-10(17)19)11(13,14)15/h1-5H
InChIKeyOTAGNLXZAZSJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


3-(2-Fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1823188-35-7) is a halogenated pyrimidin-4(3H)-one derivative with the molecular formula C11H5F4N3O3 and molecular weight 303.17 g/mol [1]. The scaffold combines a 6-trifluoromethyl-substituted pyrimidinone core with an N3-(2-fluoro-4-nitrophenyl) substituent, creating a highly electron-deficient aromatic system. Computed physicochemical descriptors include eight hydrogen bond acceptors (HBAs), zero hydrogen bond donors (HBDs), a topological polar surface area (TPSA) of 78.5 Ų, a computed logP (XLogP3) of 1.9, and a single rotatable bond [1]. The compound is commercially available at ≥95% purity for research and development use .

Permeability Zero HBD count may support passive membrane permeability studies, relevant for intracellular or CNS target engagement screening.
Interactions Eight HBA capacity expands polar interaction opportunities for target recognition and selectivity assays.
Metabolism Electron-deficient N3-aryl ring may reduce oxidative metabolism, supporting metabolic stability profiling in lead optimization.
Diversification Reducible 4-nitro group provides a built-in handle for late-stage analog library synthesis via amine intermediates.

Why Generic Analogs Cannot Substitute


The 6-trifluoromethylpyrimidin-4(3H)-one chemotype is the subject of multiple independent patent families targeting distinct therapeutic areas—including cardiovascular, renal, inflammatory, and fibrotic diseases (Bayer Pharma) [1] and tuberculosis [2]—demonstrating that the biological activity of this scaffold is exquisitely sensitive to specific substitution patterns. For the target compound, the simultaneous presence of the 2-fluoro and 4-nitro groups on the N3 phenyl ring, combined with the 6-CF3 group on the pyrimidinone core, creates a unique electrostatic and steric environment not reproducible by simpler analogs such as 3-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (which lacks both fluoro and nitro substituents) or 6-methyl-3-phenylpyrimidin-4(3H)-one (which lacks the trifluoromethyl group). These structural features differentially modulate metabolic stability, membrane permeability, and target binding, making straightforward analog substitution unreliable without experimental validation [3].

Unsubstituted phenyl analogs Lack of 2-fluoro and 4-nitro substituents greatly reduces HBA capacity and electronic deficiency, altering target interaction profiles and metabolic stability.
4-nitrophenyl-only analogs Absence of the ortho-fluoro group modifies electrostatic environment and may shift membrane permeability and binding-mode preferences.
6-methyl or unsubstituted C6 analogs Replacing 6-CF3 with methyl or hydrogen removes a key lipophilic, electron-withdrawing group, limiting metabolic and permeability predictability.

Quantitative Differentiation Evidence Against Structural Analogs


Enhanced Hydrogen Bond Acceptor Capacity

The target compound possesses eight hydrogen bond acceptors (HBAs), compared to an estimated two HBAs for the unsubstituted 3-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (which carries only the two carbonyl oxygen atoms as HBAs, assuming no additional HBA-bearing substituents at C2 or C5). This 4-fold difference in HBA count, driven primarily by the nitro group oxygens and the fluoro substituent, is expected to significantly alter target recognition and binding affinity profiles. The 4-nitro group, in particular, serves as a strong HBA and contributes to a larger topological polar surface area (TPSA) of 78.5 Ų, which may reduce passive membrane permeability compared to simpler analogs but expand opportunities for specific polar interactions in protein binding pockets [1].

HBA Capacity
Class-level
8 HBA (target) vs 2 HBA (unsubstituted phenyl analog) – 4-fold increase
Expands target interaction map and may differentiate binding modes.
Computed descriptors; verify experimentally for specific targets.
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand-Protein Interaction

Zero Hydrogen Bond Donors for Membrane Permeability

The target compound has zero hydrogen bond donors (HBDs), a property that distinguishes it from many pyrimidin-4(3H)-one analogs bearing NH or OH groups at C2, C5, or C6. For example, 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one (PubChem CID 11748985) contains NH2-derived HBDs. A zero HBD count, combined with a moderate logP of 1.9 and TPSA of 78.5 Ų, places the target compound in a favorable physicochemical space for passive membrane permeability, potentially including blood-brain barrier (BBB) penetration. In the CNS MPO (Multiparameter Optimization) scoring paradigm, each additional HBD is estimated to reduce brain penetration by approximately an order of magnitude; thus, the absence of HBDs represents a quantifiable advantage over amino- or hydroxy-substituted analogs [1].

Zero HBD Profile
Class-level
0 HBD vs amino-substituted analogs (≥1–2 HBD) – eliminates desolvation penalty
Favors passive cell permeability context, potentially including CNS exposure models.
CNS MPO guidelines indicate each HBD reduces brain penetration ~10-fold.
CNS Drug Discovery ADME Blood-Brain Barrier (BBB) Permeability

Electron-Deficient Aryl Ring for Metabolic Stability

The N3-(2-fluoro-4-nitrophenyl) substituent combines two electron-withdrawing groups (EWGs) on the phenyl ring: the nitro group (approximate Hammett σm constant of 0.71) and the fluoro group (approximate σo of 0.06 to 0.12 depending on the resonance context). This creates a significantly electron-deficient aromatic ring relative to 3-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (no EWGs; Σσ ≈ 0) and to 3-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (single EWG; Σσ ≈ 0.71). The increased electron deficiency is expected to reduce susceptibility to cytochrome P450-mediated aromatic hydroxylation—a primary route of oxidative metabolism for unsubstituted phenyl rings—because the electron-poor ring is less nucleophilic and less prone to electrophilic attack by the CYP heme-iron-oxo species [1][2].

Aryl Electron Deficiency
Class-level
Σσ ≈ 0.77–0.83 (2 EWGs) vs 0 (unsubstituted) – higher electron deficiency
May reduce CYP-mediated aromatic hydroxylation, supporting metabolic stability studies.
Hammett-based class inference; confirm with metabolite identification.
Medicinal Chemistry Metabolic Stability Electron-Withdrawing Groups

Nitro Group as a Late-Stage Diversification Handle

The 4-nitro substituent on the N3-phenyl ring serves as a versatile synthetic handle that can be selectively reduced to an amine under mild conditions (e.g., Fe/NH4Cl, H2/Pd-C, or SnCl2), enabling subsequent amide coupling, sulfonamide formation, reductive amination, or diazotization for further diversification. This synthetic utility is absent in analogs that lack the nitro group—for instance, 3-(2-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one would require electrophilic aromatic substitution (nitration or halogenation) to introduce a functional handle, which is less chemoselective and may require harsh conditions incompatible with the pyrimidinone core [1]. The nitro-to-amine transformation is well-precedented across diverse nitroaromatic substrates and proceeds without affecting the 6-CF3 group or the pyrimidinone ring.

Nitro Diversification
Method context
Nitro → amine reduction enables late-stage amide, sulfonamide, or linker attachment; unavailable in fluoro-only analog.
Built-in synthetic handle for rapid analog library expansion without de novo core synthesis.
Standard reduction conditions documented; compatible with 6-CF3 group.
Synthetic Chemistry Late-Stage Functionalization Chemical Biology

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

The pyrimidin-4(3H)-one scaffold has demonstrated productive tractability for kinase inhibition, as evidenced by the aminopyrimidin-4-one IRAK4 inhibitor series and the pyridopyrimidinone kinase inhibitor chemotype [1]. The target compound, with its zero HBD count and moderate logP of 1.9, is pre-optimized for passive cellular permeability and intracellular target engagement. The N3-(2-fluoro-4-nitrophenyl) group introduces an electron-deficient aryl moiety that may interact favorably with kinase hinge regions or hydrophobic back pockets that prefer electron-poor aromatic ligands. The nitro group serves as a latent amine for generating focused amide or sulfonamide libraries to probe ATP-binding pocket interactions [2].

Anti-Tubercular Drug Discovery

The 6-trifluoromethylpyrimidin-4(3H)-one chemotype has validated whole-cell activity against Mycobacterium tuberculosis, with optimized analogs achieving MIC (IC90) values below 5 μM and the most promising molecule demonstrating an MIC of 4.9 μM with no cytotoxicity (IC50 > 100 μM against HepG2 cells) [3]. The target compound, with its distinct N3-(2-fluoro-4-nitrophenyl) substitution pattern—structurally divergent from the published 2-pyridyl series—represents unexplored chemical space for anti-tubercular structure-activity relationship (SAR) studies. The electron-deficient N3-aryl ring may confer a differential cytotoxicity profile compared to the published analogs [3].

Chemical Biology Probe Development

The combination of eight HBAs (enabling diverse polar interactions), zero HBDs (favorable for cell permeability), and a reducible nitro group makes this compound an attractive starting point for chemical biology probe development. The nitro-to-amine reduction enables attachment of linker moieties for affinity chromatography, biotinylation, or fluorophore conjugation without perturbing the pyrimidinone core pharmacophore. The resulting amine-functionalized derivatives can be used for pull-down experiments, cellular target engagement assays, or fluorescence-based imaging studies, all while maintaining the core scaffold's physicochemical properties [2].

Agrochemical Lead Identification

Fluorinated pyrimidinone derivatives have an established precedent in agrochemical research, particularly as fungicides and herbicides [1]. The target compound's structural features align with established agrochemical design principles: the trifluoromethyl group enhances metabolic stability and lipophilicity for cuticle penetration, the fluoro substituent improves environmental persistence and bioavailability, and the nitro group offers potential for pro-pesticide design (via nitro reduction to amine for controlled release formulations). The zero HBD count is particularly advantageous for foliar uptake, as HBDs impede trans-cuticular diffusion in plant systems. The compound's single rotatable bond also contributes to a relatively rigid, low-entropy structure favorable for target binding [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Passive permeability context (0 HBD, logP 1.9) and HBA capacity for kinase hinge interaction
ATP-pocket binding assays, selectivity profiling, and permeability assessment
Anti-tubercular screening studies
6-CF3 pyrimidinone scaffold with unexplored 2-fluoro-4-nitrophenyl substitution
MIC determination against M. tuberculosis and cytotoxicity profiling (e.g., HepG2)
Chemical biology probe generation
Reducible nitro group enabling linker conjugation (biotin, fluorophore)
Pull-down target engagement, cellular imaging, and affinity chromatography validation
Agrochemical lead research
Fluorinated/CF3 groups for environmental stability and lipophilicity; 0 HBD for foliar uptake context
Cuticle penetration assays, target binding, and pro-pesticide design evaluation
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